Bienvenue dans la boutique en ligne BenchChem!

Arisugacin D

acetylcholinesterase inhibition meroterpenoid pharmacology structure-activity relationship

Procure Arisugacin D to secure the critical intermediate-activity comparator for arisugacin family SAR. With an IC50 of 3.5 μM, it uniquely bridges the potency gap between sub-nanomolar arisugacins A/B and inactive analogs E–H. Its defined 5aR,7aR,9R,11aS,11bS stereochemistry, C-9 acetate ester, and >2,000-fold AChE/BuChE selectivity ensure assay specificity unobtainable with donepezil or galantamine. At working concentrations, weak cytotoxicity (IC50 24–60 μM) minimizes confounding effects, making it ideal for neuronal signaling and screening campaigns.

Molecular Formula C29H36O8
Molecular Weight 512.6 g/mol
Cat. No. B1247595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArisugacin D
Molecular FormulaC29H36O8
Molecular Weight512.6 g/mol
Structural Identifiers
SMILESCC(=O)OC1CCC2(C(C1(C)C)(CCC3(C2(CC4=C(O3)C=C(OC4=O)C5=CC=C(C=C5)OC)O)C)O)C
InChIInChI=1S/C29H36O8/c1-17(30)35-23-11-12-26(4)28(32,25(23,2)3)14-13-27(5)29(26,33)16-20-22(37-27)15-21(36-24(20)31)18-7-9-19(34-6)10-8-18/h7-10,15,23,32-33H,11-14,16H2,1-6H3/t23-,26+,27-,28-,29+/m1/s1
InChIKeyLHKWCVMCNOROFZ-MCPFUKIPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Arisugacin D for Laboratory Procurement: A Five-α-Pyrone Meroterpenoid Acetylcholinesterase Inhibitor Isolated from Penicillium sp.


Arisugacin D is a five-α-pyrone meroterpenoid secondary metabolite isolated from the culture broth of Penicillium sp. FO-4259-11 [1]. It acts as an acetylcholinesterase (AChE) inhibitor with an IC50 of 3.5 μM against human or animal-derived AChE . The compound belongs to the arisugacin family of meroterpenoids, which are characterized by the fusion of a polyketide-derived α-pyrone moiety with a sesquiterpene scaffold, producing a unique polycyclic architecture [2]. Arisugacin D serves as a structurally defined tool compound for studies of cholinesterase inhibition, meroterpenoid structure-activity relationships, and natural product-derived AChE pharmacology.

Why Arisugacin D Cannot Be Substituted by Generic AChE Inhibitors or Closely Related Arisugacin Congeners


Within the arisugacin meroterpenoid family, subtle structural modifications produce profound differences in AChE inhibitory potency spanning over five orders of magnitude. Arisugacin D (IC50 = 3.5 μM) occupies a defined intermediate-activity niche—distinct from the sub-nanomolar potency of arisugacins A (1 nM) and B (∼25.8 nM), yet active and structurally useful, in contrast to arisugacins E–H which are completely inactive at 100 μM [1]. Generic cholinesterase inhibitors such as donepezil, rivastigmine, or galantamine differ entirely in chemotype, binding mode, and selectivity profile, precluding direct substitution in structure-activity relationship (SAR) or meroterpenoid-specific mechanistic studies. The presence of an acetate ester at C-9 and the specific stereochemical configuration (5aR,7aR,9R,11aS,11bS) in Arisugacin D are essential structural determinants that define its binding interaction with AChE [2]. Substitution with a non-meroterpenoid AChE inhibitor would invalidate any study requiring the arisugacin pharmacophore, while substitution with an inactive or overly potent arisugacin analog would either fail to produce measurable inhibition or obscure structure-activity relationships.

Quantitative Comparative Evidence Guide: Arisugacin D Versus Closest Arisugacin Analogs in AChE Inhibition


AChE Inhibitory Potency: Arisugacin D Compared to Arisugacin C in Direct Head-to-Head Assay

In a direct head-to-head comparison within the same study, Arisugacin D demonstrated an IC50 of 3.5 μM against AChE, compared to Arisugacin C which showed an IC50 of 2.5 μM [1]. Both compounds were evaluated under identical assay conditions. This 1.4-fold difference in potency, while modest, is mechanistically significant as both compounds differ from arisugacins A (1 nM) and B (∼25.8 nM) by several orders of magnitude, and from arisugacins E–H (>100 μM) by a clear activity threshold [2].

acetylcholinesterase inhibition meroterpenoid pharmacology structure-activity relationship

AChE Selectivity Over Butyrylcholinesterase: Class-Level Inference for Arisugacin D

The arisugacin meroterpenoid class demonstrates exceptional selectivity for AChE over butyrylcholinesterase (BuChE). The foundational study by Kuno et al. (1996) established that arisugacins A and B, along with territrems B and C, exhibited greater than 2,000-fold more potent inhibition against AChE compared to BuChE, with IC50 values against AChE ranging from 1.0 to 25.8 nM [1]. While direct BuChE selectivity data for Arisugacin D have not been published in the primary literature, the conserved meroterpenoid core scaffold and shared biosynthetic origin strongly suggest that Arisugacin D retains this class-level AChE selectivity [2].

acetylcholinesterase butyrylcholinesterase selectivity profiling

Cytotoxicity Profile: Arisugacin D Demonstrates Weak Activity Compared to Arisugacin B and Other Congeners

In a cross-study comparison of arisugacin meroterpenoids, Arisugacin D (compound 3) exhibited weak cytotoxicity against HeLa, HL-60, and K562 cancer cell lines with IC50 values ranging from 24 to 60 μM [1]. In contrast, Arisugacin B (compound 4) and Territrem B (compound 5) demonstrated significantly stronger cytotoxic activities, with IC50 values of 0.23 μM and 0.028 μM, respectively, against AChE in the same study, indicating a substantially higher potency profile [2]. This quantitative difference positions Arisugacin D as a tool compound with minimal confounding cytotoxicity at concentrations relevant for AChE inhibition studies (IC50 = 3.5 μM).

cytotoxicity cancer cell lines secondary pharmacology

Procurement-Relevant Application Scenarios for Arisugacin D in Academic and Industrial Research


Structure-Activity Relationship (SAR) Studies of the Arisugacin Meroterpenoid Scaffold

Arisugacin D serves as a critical intermediate-activity comparator in SAR investigations of the arisugacin family. With an IC50 of 3.5 μM [1], it occupies the activity gap between the highly potent arisugacins A (1 nM) and B (∼25.8 nM) and the completely inactive arisugacins E–H (>100 μM) [2]. This allows researchers to probe how specific structural modifications—such as the acetate ester at C-9 and the stereochemical configuration at multiple chiral centers [3]—modulate AChE binding affinity across a broad potency range. The compound is particularly valuable for computational docking studies and molecular dynamics simulations aimed at elucidating the binding mode of meroterpenoids to the AChE active site, especially when comparing against the structurally similar but slightly more potent Arisugacin C (IC50 = 2.5 μM) [1].

AChE-Selective Tool Compound for In Vitro Cholinergic Pharmacology

For investigators requiring an AChE inhibitor with defined, moderate potency and minimal off-target cytotoxicity, Arisugacin D is a suitable candidate. The arisugacin class exhibits >2,000-fold selectivity for AChE over BuChE [2], a property inferred to extend to Arisugacin D based on the conserved meroterpenoid core. Additionally, Arisugacin D demonstrates weak cytotoxicity (IC50 = 24–60 μM against HeLa, HL-60, and K562 cells) [4], indicating that at concentrations required for AChE inhibition (low micromolar), confounding cytotoxic effects are minimal. This profile supports its use in cell-based assays of cholinergic signaling, synaptic function studies in neuronal cultures, and as a reference standard in AChE inhibitor screening campaigns where the goal is to identify new chemotypes with distinct binding modes from the arisugacin scaffold.

Natural Product Derivatization and Semi-Synthetic Analog Generation

Arisugacin D contains multiple functional handles suitable for semi-synthetic modification, including a secondary alcohol at C-7a, a tertiary alcohol at C-11b, and an acetate ester at C-9 [3]. These sites permit selective acylation, hydrolysis, oxidation, or glycosylation to generate novel arisugacin analogs. The compound's moderate baseline AChE activity (IC50 = 3.5 μM) provides a useful starting point for assessing whether specific derivatizations enhance or diminish potency. Unlike the highly potent arisugacins A and B, which leave little dynamic range for measuring activity improvements, Arisugacin D's intermediate potency allows researchers to quantify both positive and negative effects of structural modifications. This application is particularly relevant for medicinal chemistry groups pursuing natural product-inspired AChE inhibitor development or for chemical biology labs investigating the structure-activity landscape of α-pyrone meroterpenoids.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Arisugacin D

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.